2-chloro-4-nitroaniline;hydrochloride
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Overview
Description
2-chloro-4-nitroaniline;hydrochloride is a nitroaromatic compound with the molecular formula C6H5ClN2O2. It is used as an intermediate in the synthesis of dyes, pharmaceuticals, corrosion inhibitors, and in the manufacture of niclosamide, a molluscicide . This compound is also known for its poor biodegradability, making it a black-listed substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-chloro-4-nitroaniline typically involves the chlorination of p-nitroaniline. One method involves directly inputting chlorine gas into a diluted hydrochloric acid medium at temperatures between -20 and 10°C. The p-nitroaniline and chlorine gas are present in a molar ratio of 1:1-1.1 . This method is advantageous due to its simplicity, high yield, low production cost, and lack of wastewater discharge .
Industrial Production Methods
Industrial production methods for 2-chloro-4-nitroaniline often involve the use of high-pressure ammonolysis reactions in a strong aqua medium or chlorination in a diluted hydrochloric acid medium under cold conditions . These methods ensure the production of high-quality 2-chloro-4-nitroaniline with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form different products.
Reduction: Can be reduced to form 4-amino-3-chlorophenol.
Substitution: Undergoes substitution reactions, such as diazotization, to form compounds like 1,4-dinitrobenzene and nitrophenylarsonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, phosgene, and various oxidizing agents . The conditions for these reactions vary, with some requiring specific temperatures and solvents to achieve the desired products.
Major Products Formed
Major products formed from these reactions include 4-amino-3-chlorophenol, 6-chlorohydroxyquinol, and 1,4-dinitrobenzene .
Scientific Research Applications
2-chloro-4-nitroaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of dyes and corrosion inhibitors.
Biology: Studied for its biodegradation pathways by aerobic bacteria.
Medicine: Used in the synthesis of niclosamide, a molluscicide.
Industry: Employed in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitroaniline involves its degradation by aerobic bacteria, such as Rhodococcus sp. strain MB-P1. The degradation process includes the release of nitrite ions, chloride ions, and ammonia . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group, producing 4-amino-3-chlorophenol . Aniline dioxygenase is involved in the second step of the degradation process .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-4-nitroaniline include:
4-chloro-2-nitroaniline: Another isomer with similar applications in dye synthesis and industrial processes.
2,6-dichloro-4-nitroaniline: Used in similar industrial applications and synthesized through chlorination reactions.
Uniqueness
2-chloro-4-nitroaniline is unique due to its specific molecular structure, which allows it to undergo distinct chemical reactions and degradation pathways. Its use as an intermediate in the synthesis of niclosamide and its poor biodegradability further distinguish it from other similar compounds .
Properties
CAS No. |
618-99-5 |
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Molecular Formula |
C6H6Cl2N2O2 |
Molecular Weight |
209.03 g/mol |
IUPAC Name |
2-chloro-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-5-3-4(9(10)11)1-2-6(5)8;/h1-3H,8H2;1H |
InChI Key |
IOOGZWVFQQSSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N.Cl |
Origin of Product |
United States |
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